molecular formula C13H10Cl2O B6372134 5-(2,5-Dichlorophenyl)-2-methylphenol CAS No. 1261917-50-3

5-(2,5-Dichlorophenyl)-2-methylphenol

Cat. No.: B6372134
CAS No.: 1261917-50-3
M. Wt: 253.12 g/mol
InChI Key: ZSIVCODLMXFRKM-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-2-methylphenol is a chlorinated phenolic compound characterized by a dichlorophenyl group substituted at the 2,5-positions and a methyl group at the 2-position of the phenol ring.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIVCODLMXFRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683957
Record name 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-50-3
Record name 2',5'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by further chemical modifications. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms into the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce dechlorinated or hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinones or chlorinated phenolic derivatives.

    Reduction: Formation of dechlorinated or hydrogenated phenolic compounds.

    Substitution: Formation of methoxy or cyano-substituted phenolic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for use in pharmaceuticals and disinfectants.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(2,5-Dichlorophenyl)-2-methylphenol, emphasizing differences in functional groups, synthesis yields, and bioactivity:

Compound Name Structure Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
This compound Phenol ring with 2-methyl and 2,5-dichlorophenyl substituents ~267.1 (estimated) High lipophilicity; potential enzyme inhibition Not explicitly reported, but analogs show FXIIa inhibition (IC₅₀ ~10–100 μM)
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol Furan ring with 2,5-dichlorophenyl and hydroxymethyl groups 243.08 Stable intermediate; used in synthesis Lab reagent for catalytic or medicinal chemistry workflows
5-(2,5-Dichlorophenyl)furan-2-carbonyl fluoride Furan ring with 2,5-dichlorophenyl and carbonyl fluoride substituents 257.06 High-yield synthesis (98%); bench-stable acyl fluoride Catalyst precursor in Pd(I) dinuclear systems
(S,Z)-2-(5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid Furan-thiazolidinone hybrid with dichlorophenyl and methylpentanoic acid 468.99 Thiazolidinone core; moderate yield (49%) Antitrypanosomal activity (not quantified in evidence)
2,5-Dichlorobenzyltriazole derivatives Triazole scaffold with 2,5-dichlorobenzyl side chains ~300–350 (varies) IC₅₀ ~10–100 μM; selective FXIIa inhibition Serine protease inhibition (FXIIa, thrombin)

Key Observations:

Structural Impact on Bioactivity: The 2,5-dichlorophenyl moiety is critical for serine protease inhibition (e.g., FXIIa, thrombin), as seen in triazole derivatives (IC₅₀ ~10 μM) . Substitution of the phenol ring with methyl groups (as in this compound) may enhance membrane permeability compared to furan-based analogs .

Synthetic Efficiency: Acyl fluorides (e.g., 5-(2,5-dichlorophenyl)furan-2-carbonyl fluoride) exhibit superior synthesis yields (98%) compared to thiazolidinone hybrids (49%) .

Selectivity and Applications: Triazole derivatives with 2,5-dichlorophenyl groups demonstrate FXIIa selectivity, avoiding off-target effects on related proteases like thrombin . Furan-methanol derivatives serve as versatile intermediates for further functionalization in drug discovery .

Mechanistic and Functional Insights

  • Enzyme Inhibition : The 2,5-dichlorophenyl group binds to the S1 pocket of trypsin-like serine proteases, disrupting substrate recognition. Methyl or hydroxymethyl substituents modulate steric hindrance and solubility .
  • Catalytic Utility : Acyl fluoride derivatives (e.g., entry 9 in ) are pivotal in dinuclear Pd(I) catalysis due to their stability and reactivity .

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